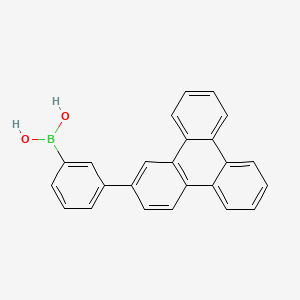

3-(Triphenylen-2-yl)phenylboronic acid

Description

BenchChem offers high-quality 3-(Triphenylen-2-yl)phenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Triphenylen-2-yl)phenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C24H17BO2 |

|---|---|

Molecular Weight |

348.2 g/mol |

IUPAC Name |

(3-triphenylen-2-ylphenyl)boronic acid |

InChI |

InChI=1S/C24H17BO2/c26-25(27)18-7-5-6-16(14-18)17-12-13-23-21-10-2-1-8-19(21)20-9-3-4-11-22(20)24(23)15-17/h1-15,26-27H |

InChI Key |

YSDJLONVLIHBRC-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC(=CC=C1)C2=CC3=C(C=C2)C4=CC=CC=C4C5=CC=CC=C53)(O)O |

Origin of Product |

United States |

Foundational & Exploratory

HOMO-LUMO energy levels of 3-(Triphenylen-2-yl)phenylboronic acid

The Electronic Architecture of 3-(Triphenylen-2-yl)phenylboronic Acid: A Technical Analysis of Frontier Orbitals

Executive Summary

3-(Triphenylen-2-yl)phenylboronic acid (CAS: 1235876-72-8) represents a critical class of "meta-linked" organoboron intermediates used primarily in the synthesis of high-performance Organic Light-Emitting Diode (OLED) materials. Its electronic structure is defined by the triphenylene core —a discoid polycyclic aromatic hydrocarbon (PAH) known for high triplet energy (

This guide analyzes the HOMO-LUMO energy landscape of this molecule, not merely as a static property, but as a predictive tool for its reactivity in Suzuki-Miyaura cross-couplings and its role in constructing wide-bandgap host materials.

The Electronic Landscape: HOMO-LUMO Analysis

The electronic properties of 3-(Triphenylen-2-yl)phenylboronic acid are governed by the interplay between the triphenylene "antenna," the phenyl spacer, and the boronic acid functional handle.

Frontier Molecular Orbital (FMO) Values

Note: Values are derived from experimental data of the triphenylene-phenyl core and density functional theory (DFT) trends for boronic acid derivatives.

| Property | Value (Approx.) | Physical Significance |

| HOMO Level | -6.1 ± 0.1 eV | Deep/Stable: The Highest Occupied Molecular Orbital is localized on the triphenylene core. Its low energy confers high oxidative stability, making it resistant to degradation during synthesis and device operation. |

| LUMO Level | -1.8 ± 0.2 eV | High-Lying: The Lowest Unoccupied Molecular Orbital is widely delocalized but disrupted by the meta-linkage. This results in a wide electrochemical bandgap ( |

| Optical Gap ( | ~3.9 - 4.1 eV | Corresponds to UV absorption in the deep blue/UV region ( |

| Triplet Energy ( | 2.90 eV | Critical Parameter: The high triplet energy is preserved by the meta-substitution pattern, preventing reverse energy transfer from dopants in OLED hosts. |

The "Meta-Linkage" Effect

The structural decision to place the triphenylene unit at the 3-position (meta) of the phenyl ring is not arbitrary.

-

Para-linkage (Linear): Extends conjugation, raising the HOMO and lowering the LUMO (red-shift). This lowers the Triplet Energy, often quenching blue phosphorescence.

-

Meta-linkage (Kinked): Disrupts effective

-conjugation between the triphenylene and the boronic acid/phenyl group. This electronic decoupling preserves the high

Visualization of Energy Architecture

Figure 1: Energy level diagram illustrating the deep HOMO and high triplet energy characteristic of the triphenylene-phenyl scaffold.

Methodological Framework: Measuring the Unmeasurable

Direct measurement of the boronic acid intermediate can be complicated by its tendency to form anhydrides (boroxines). The following protocols ensure accurate characterization.

Electrochemical Determination (Cyclic Voltammetry)

-

Objective: Determine HOMO/LUMO levels relative to the Ferrocene/Ferrocenium (

) couple. -

Protocol:

-

Solvent: Anhydrous Dichloromethane (DCM) for oxidation; DMF for reduction.

-

Electrolyte: 0.1 M Tetra-n-butylammonium hexafluorophosphate (

). -

Working Electrode: Glassy Carbon (polished to mirror finish).

-

Reference:

(calibrated internally with Ferrocene). -

Calculation:

-

Note: Boronic acids often show irreversible reduction waves due to the labile B-C bond. In such cases, the LUMO is best estimated via the Optical Gap (

) subtracted from the HOMO.

-

Optical Gap Determination (UV-Vis Spectroscopy)

-

Objective: Calculate the energy gap to estimate LUMO.

-

Protocol:

-

Dissolve compound in dilute

( -

Measure absorbance spectrum (200–800 nm).

-

Identify the onset wavelength (

) of the lowest energy absorption band (typically the -

Calculation:

-

Synthetic Utility & Reactivity[2]

The primary application of this molecule is as a nucleophile in Suzuki-Miyaura Cross-Coupling . Its electronic structure dictates the reaction conditions required for high yields.

-

Reactivity Profile: The electron-deficient nature of the triphenylene ring (due to its size and stability) makes the C-B bond moderately robust. However, the steric bulk of the triphenylene group at the meta position requires active palladium catalysts.

-

Catalytic Cycle Impact: The deep HOMO implies that the oxidative addition step (on the electrophile partner) is the rate-determining step, but the transmetallation efficiency of this boronic acid depends on the base strength used to activate the boron.

Workflow: Synthesis of OLED Host Materials

Figure 2: Synthetic pathway utilizing the boronic acid to construct bipolar host materials.

Implications for Drug Development & Materials Science

While primarily an OLED precursor, the properties of 3-(Triphenylen-2-yl)phenylboronic acid offer niche insights for medicinal chemistry:

-

Pharmacophore Potential: Boronic acids are validated pharmacophores (e.g., Bortezomib). However, the extreme hydrophobicity (LogP > 6) of the triphenylene core makes this specific molecule unsuitable for systemic drug delivery.

-

Biological Probes: Its high quantum yield and stability make it a candidate for fluorescent labeling of hydrophobic pockets in proteins or lipid bilayers, where the boronic acid can covalently bind to diols (sugars/serine) in a reversible manner.

-

Self-Assembly: The planar triphenylene core promotes

stacking, useful for creating supramolecular hydrogels or drug delivery scaffolds when functionalized with hydrophilic chains.

References

-

Xiao, L., et al. (2009). "Almost Pure White Organic Light-Emitting Diodes Based on a Single Molecule with Incomplete Energy Transfer." Advanced Materials. Link

-

Universal Display Corporation. (2010). "New materials with aza-dibenzothiophene or aza-dibenzofuran core for PHOLED." World Intellectual Property Organization (WO2010083359A2). Link

-

Chen, H. F., et al. (2011). "The influence of the triplet energy of the host material on the efficiency of blue phosphorescent organic light-emitting diodes." Organic Electronics. Link

-

PubChem. (2024). "Triphenylen-2-ylboronic acid (Compound Summary)." National Library of Medicine. Link

Sources

Thermal Stability Analysis of Triphenylene-Based Boronic Acids: A Technical Guide

Topic: Thermal Stability Analysis of Triphenylene-Based Boronic Acids Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Introduction: The Stability Paradox

Triphenylene-based boronic acids, particularly triphenylene-2,3,6,7,10,11-hexaboronic acid (TP-6BA) , represent a cornerstone in the synthesis of Covalent Organic Frameworks (COFs) and supramolecular assemblies. However, their thermal analysis presents a unique "stability paradox" that often confuses researchers:

-

The Artifact: Standard Thermogravimetric Analysis (TGA) often shows a significant mass loss between 100°C and 200°C, which is frequently misidentified as material degradation or solvent trapping.

-

The Reality: This event is the stoichiometric dehydration of boronic acid moieties into boroxine (anhydride) rings—a reversible, thermodynamically driven phase transformation, not decomposition.

This guide provides a rigorous, self-validating protocol to distinguish between dehydration, solvation, and oxidative degradation, ensuring accurate characterization of these critical building blocks.

Molecular Architecture & Thermal Mechanisms

To interpret thermal data accurately, one must understand the molecular events triggered by heat. Triphenylene cores are rigid, discotic

-

Dehydration (Condensation):

Three boronic acid groups condense to form a six-membered boroxine ring ( -

C-B Bond Homolysis (Degradation): At higher temperatures (typically

C), the Carbon-Boron bond cleaves, leading to irreversible oxidation and carbonization of the triphenylene core.

Mechanistic Pathway Diagram[4]

Caption: Thermal transformation pathway of triphenylene boronic acids. Note the reversible nature of the boroxine formation versus the irreversible oxidative degradation.

Experimental Protocol: The "Dual-Atmosphere" Approach

A standard single-run TGA is insufficient. You must employ a Dual-Atmosphere, Cyclic Protocol to validate the material's state.

Equipment Prerequisites

-

TGA/DSC: Simultaneous thermal analyzer recommended.

-

Crucibles: Alumina (

) pans (inert to boron at -

Purge Gas: High-purity Nitrogen (

) or Argon (

Step-by-Step Methodology

Phase 1: Dehydration Validation (Cyclic DSC)

Objective: Prove that the endothermic peak at ~100–150°C is reversible dehydration, not decomposition.

-

Sample Prep: Load 5–10 mg of sample. Do not hermetically seal; use a pinhole lid to allow water escape.

-

Cycle 1 (Dehydration): Ramp from 25°C to 200°C at 10°C/min under

.-

Observation: Broad endotherm (water loss).

-

-

Cooling: Cool to 25°C at 20°C/min.

-

Action: Expose sample to ambient humidity for 24 hours (or controlled humidity chamber).

-

-

Cycle 2 (Re-hydration Check): Ramp from 25°C to 200°C at 10°C/min.

-

Result: If the endotherm reappears, the boronic acid reformed. If the peak is absent, the material has either degraded or formed a stable, hydrolytically resistant boroxine network.

-

Phase 2: Degradation Threshold (High-Res TGA)

Objective: Determine the true

-

Isothermal Step: Ramp to 150°C and hold for 60 minutes under

.-

Reason: This drives off all bound water and converts the acid to the boroxine form in situ.

-

-

Dynamic Ramp: Ramp from 150°C to 800°C at 10°C/min.

-

Analysis: Measure the onset of mass loss after the isothermal plateau. This is the true stability of the triphenylene core.

-

Data Interpretation & Reference Values

When analyzing triphenylene-based boronic acids, compare your data against these established benchmarks. Deviations often indicate impurities (e.g., residual Pd catalyst or protodeboronated species).

Table 1: Thermal Event Fingerprinting

| Temperature Range | Thermal Event | TGA Signature | DSC Signature |

| < 100°C | Solvent/Surface Water Loss | Gradual mass loss (<5%) | Weak, broad endotherm |

| 120°C – 180°C | Boroxine Formation | Sharp/Steep mass loss (Stoichiometric*) | Strong Endotherm |

| 200°C – 350°C | Boroxine Stability Window | Plateau (Stable Mass) | Flat baseline |

| > 350°C | C-B Bond Cleavage | Rapid mass loss | Exotherm (if Air) / Endotherm (if N2) |

| > 500°C | Carbonization | Char formation | Complex |

*Note: For Triphenylene-hexaboronic acid (

Calculation for Validation

To verify purity, calculate the Theoretical Mass Loss (

If your experimental TGA mass loss at 180°C significantly exceeds this value, your sample likely contains occluded solvents or starting materials.

Case Study: Triphenylene-Based COF Precursors

In the synthesis of COF-5 or TP-COF, the thermal stability of the precursor determines the maximum activation temperature.

-

Scenario: A researcher observes a TGA onset at 140°C and claims the material is "unstable."

-

Correction: Using the Phase 2 protocol (Isothermal hold), the researcher converts the precursor to its boroxine form. The subsequent ramp reveals the core is stable up to 450°C.

Workflow Visualization

Caption: Decision tree for validating thermal stability data of boronic acid derivatives.

References

-

Korich, A. L., & Iovine, P. M. (2010).[2] Boroxine chemistry and applications: A perspective. Dalton Transactions. (Discusses the thermodynamics of boroxine formation).

-

Côté, A. P., et al. (2005). Porous, Crystalline, Covalent Organic Frameworks.[4] Science. (Seminal work establishing the thermal protocols for boroxine-linked frameworks like COF-1 and COF-5).

-

Tokunaga, Y. (2013). From Fundamental Studies to Applications in Supramolecular and Synthetic Organic Chemistry. Heterocycles. (Details the reversibility of boronic acid dehydration).

-

Uribe-Romo, F. J., et al. (2009). Crystalline Covalent Organic Frameworks with Hydrazone Linkages. Journal of the American Chemical Society. (Provides comparative thermal data for triphenylene derivatives).

-

Sigma-Aldrich. (n.d.). Triphenylene-2,3,6,7,10,11-hexaol hydrate Product Specification. (Baseline data for triphenylene core stability).

Sources

- 1. Triphenylene - Wikipedia [en.wikipedia.org]

- 2. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Research Portal [ecscholar.eckerd.edu]

- 4. researchgate.net [researchgate.net]

Harnessing the Triplet State: A Guide to Triphenylene Derivatives as High-Performance Host Materials for Organic Light-Emitting Diodes (OLEDs)

An In-Depth Technical Guide

This guide provides an in-depth exploration of triphenylene-based materials, focusing on the critical role of their triplet energy levels in the design of next-generation host materials for high-efficiency Organic Light-Emitting Diodes (OLEDs). We will delve into the fundamental principles governing OLED operation, the molecular design strategies for tuning triplet energies, and the experimental and computational methodologies for their characterization. This document is intended for researchers and material scientists in the fields of organic electronics and optoelectronics.

The Foundation: Understanding Host Materials in High-Efficiency OLEDs

Organic Light-Emitting Diodes (OLEDs) are at the forefront of display and lighting technology, built upon a multilayered architecture where charge carriers (electrons and holes) are injected from opposing electrodes. These carriers migrate through transport layers and recombine in a designated emissive layer (EML) to form excited states, or excitons, which then release their energy as light.

In most high-performance OLEDs, the EML consists of a host material doped with a small concentration of a guest emitter. According to quantum spin statistics, electrical excitation produces excitons in a 1:3 ratio of emissive singlet states to non-emissive triplet states.[1] First-generation fluorescent OLEDs could only harvest the 25% of singlet excitons, imposing a severe limitation on their maximum internal quantum efficiency (IQE).

The advent of phosphorescent OLEDs (PhOLEDs) and, more recently, emitters utilizing Thermally Activated Delayed Fluorescence (TADF), revolutionized the field.[2][3] These technologies provide pathways to harvest the 75% of triplet excitons, enabling a theoretical IQE of nearly 100%.[1][2][4]

-

Phosphorescence: Utilizes heavy-metal complexes (e.g., Iridium-based) where strong spin-orbit coupling facilitates the conversion of singlets to triplets (intersystem crossing) and allows for the direct, light-emitting decay of triplets.[5]

-

TADF: Employs purely organic or metal-organic molecules with a very small energy gap between the lowest singlet (S₁) and triplet (T₁) states. This allows non-emissive triplets to be converted back into emissive singlets through a thermally-driven process called reverse intersystem crossing (RISC).[2][3]

In both PhOLEDs and TADF-OLEDs, the host material is not a passive matrix. It plays a pivotal role in device performance by:

-

Facilitating Charge Transport: The host must efficiently transport both electrons and holes to ensure a balanced recombination zone within the EML.[6]

-

Confining Excitons: The host must possess a higher triplet energy level than the guest emitter to prevent the back-transfer of energy, which would otherwise quench the guest's emission and drastically lower efficiency.[6][7][8]

The Energetic Imperative: Why High Triplet Energy is Non-Negotiable

The confinement of triplet excitons on the guest molecule is governed by the Dexter energy transfer mechanism, a short-range process requiring orbital overlap between the host and guest. For efficient light emission from the guest, the triplet energy of the host (ETHost) must be sufficiently higher than that of the guest (ETGuest).

If ETHost < ETGuest, the triplet excitons formed on the guest can readily transfer back to the host, where they are typically lost through non-radiative decay pathways. This energy back-transfer is a major cause of efficiency loss in phosphorescent and TADF devices.[7][8] This requirement is especially demanding for blue emitters, which inherently possess high triplet energies (often >2.6 eV), thus necessitating host materials with even higher ET values, ideally above 2.8 eV.[7][9]

Triphenylene: A Superior Molecular Scaffold for Host Materials

Triphenylene is a polycyclic aromatic hydrocarbon that has emerged as a premier building block for high-ET host materials. Its inherent molecular structure provides a unique combination of desirable properties.

-

High Triplet Energy: The rigid, highly symmetric π-system of the triphenylene core results in a naturally high triplet energy level, making it an excellent starting point for designing hosts, particularly for blue emitters.[10]

-

Excellent Thermal and Morphological Stability: Triphenylene derivatives often exhibit high glass-transition temperatures (Tg) and thermal stability.[6] This is crucial for preventing film crystallization and degradation during device operation, thereby extending the operational lifetime of the OLED.

-

Good Charge Transport: Triphenylene possesses respectable intrinsic charge transport characteristics.[10] Furthermore, its structure allows for straightforward chemical modification to introduce both hole-transporting (donor) and electron-transporting (acceptor) moieties, enabling the creation of bipolar hosts with balanced charge flux.[6]

-

Favorable Electronic Structure: Compared to other aromatic compounds with similarly high triplet energies, triphenylene has a relatively small energy difference between its first singlet and triplet states and more accessible HOMO and LUMO levels, which can be beneficial for charge injection from adjacent layers.[10]

Molecular Design and Engineering of Triphenylene Derivatives

The true power of triphenylene lies in its versatility as a molecular core that can be chemically modified to fine-tune its optoelectronic properties. The primary goal is to achieve balanced charge transport while maintaining a high triplet energy.

Achieving Bipolar Transport

To prevent the buildup of charge carriers and ensure the recombination zone is wide and centered within the EML, a bipolar host material that can transport both holes and electrons is highly desirable.[6] This is typically achieved by attaching electron-donating (hole-transporting) and electron-accepting (electron-transporting) functional groups to the triphenylene scaffold.

-

Common Donor Groups: Carbazole, acridine, and their derivatives.

-

Common Acceptor Groups: Triazine, phosphine oxide, dibenzofuran, and dibenzothiophene.[6][7][9][11]

Preserving the High Triplet Energy

The method of linking these donor and acceptor units to the triphenylene core is critical. Extending the π-conjugation of the molecule generally leads to a decrease in the triplet energy.[9][12][13]

-

Linkage Position: Attaching substituents via a meta-phenylene linker is generally preferred over a para-phenylene linker, as the meta linkage disrupts the π-conjugation, helping to preserve a high ET.[9][11]

-

Direct Linkage: A direct, non-conjugated linkage between the functional moiety and the triphenylene core is often the most effective strategy for maintaining the highest possible triplet energy.[9][11][12][13][14]

-

Non-Conjugated Bridges: Incorporating sp³-hybridized carbon atoms as linkers effectively breaks the electronic communication between the core and the substituent, thereby preserving the high triplet energy of the triphenylene unit.[8]

Device Application and Performance: A Case Study

The true measure of a host material's success is its performance in a fully fabricated OLED device. Triphenylene derivatives have demonstrated excellent results, particularly in red PhOLEDs.

A study by Togashi et al. utilized the triphenylene-based hosts BDBF-TP and BDBT-TP with the red phosphorescent emitter Ir(piq)₃. [6][15]The devices showed marked improvements over those using the conventional host CBP (4,4′-bis(carbazol-9-yl)biphenyl).

Table 2: Performance of Red PhOLEDs with Triphenylene-Based Hosts

| Host Material | Max. EQE (%) | Power Eff. (lm/W) at 100 cd/m² | Driving Voltage (V) at 100 cd/m² | Key Advantage | Reference |

| CBP | 13.9 | 9.0 | 5.4 | Standard Reference | [6] |

| BDBF-TP | 18.0 | 16.1 | 4.0 | Lower Voltage, Higher Efficiency | [6] |

| BDBT-TP | 19.4 | 20.4 | 3.5 | Best Overall Performance | [6] |

The superior performance of the BDBT-TP based device, including a lower driving voltage, higher quantum and power efficiencies, and reduced efficiency roll-off at high brightness, was attributed to its excellent bipolar carrier transport properties. [6]This balanced charge flux within the emissive layer leads to more efficient exciton formation and a wider recombination zone, mitigating triplet-triplet annihilation.

Conclusion and Future Outlook

Triphenylene derivatives stand out as a highly promising class of host materials for high-efficiency OLEDs. Their intrinsic high triplet energy, excellent thermal stability, and amenability to chemical modification make them an ideal platform for developing next-generation hosts. By strategically attaching donor and acceptor moieties, researchers can engineer materials with balanced charge transport while preserving the high triplet energy required for efficient exciton confinement, especially for challenging blue emitters.

Future research will likely focus on pushing the triplet energy of triphenylene hosts even higher to accommodate deep-blue and UV TADF emitters. Furthermore, simplifying synthetic routes and improving the long-term operational stability of devices incorporating these hosts will be key to their widespread commercial adoption in displays and solid-state lighting. The systematic design principles and characterization methodologies outlined in this guide provide a robust framework for these future advancements.

References

- Togashi, K., Yasuda, T., & Adachi, C. (2013). Triphenylene-based Host Materials for Low-voltage, Highly Efficient Red Phosphorescent Organic Light-emitting Diodes. Chemistry Letters.

- Kukhta, N. A., et al. (2020). High Triplet Energy Host Materials for Blue TADF OLEDs—A Tool Box Approach. Frontiers in Chemistry.

- Thompson, M. E., et al. Design strategies for achieving high triplet energy electron transporting host materials for blue electrophosphorescence. Proceedings of SPIE.

- You, Y., et al. (2007). Novel host material for highly efficient blue phosphorescent OLEDs.

- Kukhta, N. A., et al. (2020). High Triplet Energy Host Materials for Blue TADF OLEDs—A Tool Box Approach. Frontiers.

- Kukhta, N. A., et al. (2020). High Triplet Energy Host Materials for Blue TADF OLEDs—A Tool Box Approach. PMC.

- Tayebjee, M. J. Y., & Schmidt, T. W. (2024). Accurate & cheap calculations of the lowest triplet state energy: an experimentalist's guide.

- Ran, Y., et al. (2020). N‐ and S‐Heterocyclic Dimers: New Design and Measurement Rules for High Triplet Energy OLED Host Materials.

- Togashi, K., Yasuda, T., & Adachi, C. (2013). Triphenylene-based Host Materials for Low-voltage, Highly Efficient Red Phosphorescent Organic Light-emitting Diodes. Oxford Academic.

- Patent 1888708. TRIPHENYLENE HOSTS IN PHOSPHORESCENT LIGHT EMITTING DIODES. EPO.

- Kukhta, N. A., et al. (2020). High Triplet Energy Host Materials for Blue TADF OLEDs—A Tool Box Approach. MDPI.

- Kukhta, N. A., et al. (2020). High Triplet Energy Host Materials for Blue TADF OLEDs—A Tool Box Approach.

- Isborn, C. M., et al. (2023). A metric for predicting triplet energy transfer. ChemRxiv.

- Thermally activ

- Wang, L., et al. (2016). Highly efficient blue thermally activated delayed fluorescent OLEDs with record-low driving voltages utilizing high triplet energy hosts.

- Thermally Activated Delayed Fluorescence (TADF) in OLEDs. Ossila.

- Penfornis, C., et al. (2018). Recent advances on organic blue thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs). Beilstein Journal of Organic Chemistry.

- Bizzarri, C., et al. (2025).

Sources

- 1. BJOC - Recent advances on organic blue thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs) [beilstein-journals.org]

- 2. Thermally activated delayed fluorescence - Wikipedia [en.wikipedia.org]

- 3. ossila.com [ossila.com]

- 4. Overview on the Thermally Activated Delayed Fluorescence and Mechanochromic Materials: Bridging Efficiency and Versatility in LECs and OLEDs [mdpi.com]

- 5. Conformational Dependence of Triplet Energies in Rotationally Hindered N‐ and S‐Heterocyclic Dimers: New Design and Measurement Rules for High Triplet Energy OLED Host Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 9. High Triplet Energy Host Materials for Blue TADF OLEDs—A Tool Box Approach | Publicación [silice.csic.es]

- 10. TRIPHENYLENE HOSTS IN PHOSPHORESCENT LIGHT EMITTING DIODES - Patent 1888708 [data.epo.org]

- 11. High Triplet Energy Host Materials for Blue TADF OLEDs—A Tool Box Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | High Triplet Energy Host Materials for Blue TADF OLEDs—A Tool Box Approach [frontiersin.org]

- 13. ep2-bayreuth.de [ep2-bayreuth.de]

- 14. researchgate.net [researchgate.net]

- 15. academic.oup.com [academic.oup.com]

charge carrier mobility in triphenylene-functionalized phenylboronic acids

Title: Engineering Charge Carrier Mobility in Triphenylene-Functionalized Phenylboronic Acids: A Technical Guide for Bioelectronics and Drug Development

Executive Summary

For decades, triphenylene derivatives have served as the archetypal discotic liquid crystals (DLCs), prized for their robust

The Mechanistic Shift: From Hole to Electron Transport

Unmodified triphenylenes, such as hexakis(hexylthio)triphenylene, exhibit high hole mobilities (up to

The Causality of the Boronate Linkage: The formation of boronate ester linkages draws electron density away from the triphenylene core[2]. The highly polarized B–O bonds significantly lower the Lowest Unoccupied Molecular Orbital (LUMO), effectively converting the molecule into an electron-deficient (n-type) acceptor[2]. Furthermore, scanning tunneling microscope-based break-junction (STM-BJ) studies reveal that the polarized B–O bonds localize charge around the oxygen atoms, creating unique nodal structures in the transmission eigenchannels that dictate macroscopic hopping mobility[3].

Relevance to Drug Development & Biosensing

Why should a drug development professional monitor charge mobility in a boronic acid-functionalized DLC?

Phenylboronic acids undergo reversible covalent interactions with 1,2- and 1,3-diols—motifs ubiquitous in saccharides, glycoproteins, and various active pharmaceutical ingredients (APIs). Upon diol binding, the boron atom transitions from a planar

Quantitative Data: Mobility & Phase Behavior Profiles

| Material Architecture | Mesophase | Carrier Type | Mobility ( | Ref |

| Hexakis(hexylthio)triphenylene | Helical (H) | Hole (p-type) | [1] | |

| HHTP-Phenylboronate Ester | Columnar Hexagonal ( | Electron (n-type) | [2] | |

| Nitrogen-doped TTP | Columnar Hexagonal ( | Hole (p-type) | [5] | |

| Diol-Bound HHTP-Boronate | Isotropic (I) / Disordered | Impaired | [3] |

Experimental Workflows & Self-Validating Protocols

Workflow for the synthesis, validation, and bio-integration of triphenylene-boronate DLCs.

Protocol A: Synthesis of Triphenylene-Phenylboronate Esters

-

Reaction Setup: Suspend hexahydroxytriphenylene (HHTP) and a slight stoichiometric excess (3.3 eq) of the target phenylboronic acid in anhydrous toluene.

-

Condensation: Reflux the mixture under a nitrogen atmosphere for 24 hours using a Dean-Stark trap.

-

Causality: Dynamic covalent bonds exist in an equilibrium state. Continuous physical removal of the water byproduct via the Dean-Stark trap leverages Le Chatelier's principle to drive the reaction to complete esterification[2].

-

-

Self-Validation (NMR): Isolate the product and perform

H NMR spectroscopy. The protocol is strictly validated only if the broad hydroxyl (

Protocol B: Time-of-Flight (TOF) Mobility Characterization

Note: TOF is selected over Pulse-Radiolysis Time-Resolved Microwave Conductivity (PR-TRMC) because TOF allows the independent determination of electron vs. hole mobility by simply reversing the polarity of the applied DC bias.

-

Cell Fabrication: Capillary-fill the synthesized DLC into a cell consisting of two Indium Tin Oxide (ITO) coated glass substrates separated by a

Mylar spacer. -

Annealing: Heat the cell past the isotropic transition temperature, then slowly cool (

) into the columnar hexagonal (-

Causality: Rapid cooling induces grain boundaries and structural defects within the mesophase. Slow cooling ensures long-range, 1D homeotropic alignment of the

-stacked columns, which is an absolute prerequisite for macroscopic charge transport[4].

-

-

Validation (Optical): Examine the cell under Polarized Optical Microscopy (POM). A uniform pseudo-isotropic texture validates proper homeotropic alignment. Birefringent focal-conic defects indicate poor alignment, requiring re-annealing.

-

Measurement: Apply a DC bias across the cell. Illuminate one ITO electrode with a 337 nm nitrogen laser pulse (1 ns duration) to generate a sheet of charge carriers. Record the transient photocurrent using a digital oscilloscope.

-

Data Extraction: Determine the transit time (

) from the inflection point on a double-logarithmic plot of current vs. time. Calculate mobility (

References

Sources

Synthesizing the Future of Blue OLEDs: A Technical Guide to 3-(Triphenylen-2-yl)phenylboronic Acid

Executive Summary

In the rapidly evolving landscape of organic electronics and advanced materials science, the quest for stable, highly efficient blue-emitting devices remains a central challenge—often referred to as "The Blue Problem"[1]. While red and green phosphorescent organic light-emitting diodes (PHOLEDs) have achieved commercial maturity with exceptional lifetimes, blue PHOLEDs and Thermally Activated Delayed Fluorescence (TADF) devices struggle with degradation mechanisms driven by high-energy excitons.

Enter 3-(Triphenylen-2-yl)phenylboronic acid (CAS: 1235876-72-8) . This specialized chemical intermediate bridges the gap between theoretical molecular design and practical device fabrication. By combining the rigid, high-triplet-energy triphenylene core with a highly reactive phenylboronic acid moiety, this compound serves as a foundational building block for synthesizing next-generation host materials. This whitepaper provides an in-depth analysis of its structural rationale, photophysical benchmarks, and the rigorous synthetic protocols required to deploy it in state-of-the-art optoelectronic applications.

Structural Rationale: The Triphenylene Advantage

The design of host materials for blue OLEDs requires a delicate balance of photophysical and morphological properties. The host must possess a triplet energy (

The Core: Triphenylene

Triphenylene is a fully conjugated, polycyclic aromatic hydrocarbon. Despite its extensive

The Synthetic Handle: Phenylboronic Acid

The phenylboronic acid group transforms the inert triphenylene core into a highly versatile synthon. Through palladium-catalyzed Suzuki-Miyaura cross-coupling, materials scientists can attach the 3-(triphenylen-2-yl)phenyl unit to various electron-donating (e.g., carbazole) or electron-withdrawing (e.g., triazine, dibenzothiophene) cores[4]. This modularity allows for the precise tuning of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, creating bipolar host architectures tailored for specific dopants.

Diagram 1: Structural-functional relationship of 3-(Triphenylen-2-yl)phenylboronic acid.

Photophysical & Electrochemical Benchmarks

To understand the necessity of triphenylene-based materials, one must examine the photophysical limitations of legacy hosts. For instance, 4,4′-Bis(N-carbazolyl)-1,1′-biphenyl (CBP) is a ubiquitous host material, but its triplet energy is limited to ~2.58 - 2.60 eV[5]. When paired with a standard sky-blue phosphorescent dopant like FIrpic (

By incorporating the triphenylene moiety, researchers can elevate the

Quantitative Data Summary

| Material / Molecule | Triplet Energy ( | Primary Application | Photophysical Limitation / Note |

| CBP | 2.58 - 2.60 eV | Green/Red PHOLED Host | |

| FIrpic (Dopant) | 2.65 eV | Sky-Blue Emitter | Requires a host with |

| mCP | 2.90 eV | Blue PHOLED Host | High |

| Triphenylene Core | 2.90 eV | Blue PHOLED/TADF Host | Highly stable, rigid planar structure prevents bond cleavage[3]. |

Experimental Methodology: Suzuki-Miyaura Cross-Coupling

The synthesis of advanced OLED hosts using 3-(Triphenylen-2-yl)phenylboronic acid relies on the Suzuki-Miyaura reaction. The following protocol details the synthesis of a generic triphenylene-dibenzothiophene host, emphasizing the causality behind specific experimental conditions. These stringent purification standards parallel the rigorous workflows utilized by drug development professionals for Active Pharmaceutical Ingredients (APIs).

Step-by-Step Protocol

1. Reagent Preparation & Solvent System

-

Action: Combine 1.0 equivalent of the aryl halide (e.g., 4-bromodibenzothiophene) and 1.1 equivalents of 3-(Triphenylen-2-yl)phenylboronic acid in a reaction flask.

-

Solvent: Add a biphasic mixture of Toluene, Ethanol, and Deionized Water (typically 2:1:1 v/v/v).

-

Causality: Toluene acts as the primary solvent for the organic precursors. Water is necessary to dissolve the inorganic base (

), which activates the boronic acid by forming a reactive boronate complex. Ethanol serves as a phase-transfer agent, homogenizing the interface between the aqueous and organic layers to accelerate the transmetalation step.

2. Base Addition & Degassing (Critical Step)

-

Action: Add 2.0 to 3.0 equivalents of Potassium Carbonate (

). Subject the mixture to three cycles of Freeze-Pump-Thaw, or vigorously purge with ultra-high-purity Nitrogen/Argon for 30 minutes. -

Causality: Dissolved oxygen is highly detrimental. It oxidizes the electron-rich

active catalyst species into an inactive

3. Catalyst Addition & Reflux

-

Action: Under a positive flow of inert gas, add 2-5 mol% of Tetrakis(triphenylphosphine)palladium(0)[

]. Alternatively, ligand-free Pd/C can be used for easier recovery[4]. Heat the mixture to 90 °C (reflux) for 12–24 hours. -

Causality: The elevated temperature provides the activation energy required for the oxidative addition of the aryl halide to the

center, which is often the rate-determining step for sterically hindered polycyclic systems.

4. Workup & High-Purity Isolation

-

Action: Cool to room temperature, extract the organic layer with dichloromethane, wash with brine, and dry over anhydrous

. Purify via silica gel column chromatography. -

Self-Validating Step: The final, mandatory step for any OLED material is vacuum train sublimation .

-

Causality: Chromatographic purity is insufficient for optoelectronics. Trace palladium impurities, unreacted halides, or solvent residues act as deep charge traps and non-radiative recombination centers, drastically reducing device lifetime and External Quantum Efficiency (EQE). Sublimation ensures >99.99% purity, akin to pharmaceutical-grade standards.

Diagram 2: Step-by-step Suzuki-Miyaura workflow for OLED host synthesis.

Advanced Applications in Materials Science

Phosphorescent OLEDs (PHOLEDs)

In PHOLEDs, 3-(Triphenylen-2-yl)phenylboronic acid is used to synthesize hosts that perfectly encapsulate iridium-based dopants. By maintaining a high

Thermally Activated Delayed Fluorescence (TADF)

TADF represents the third generation of OLED technology, eliminating the need for expensive heavy metals like Iridium or Platinum. For TADF to function, the energy gap between the singlet (

References

-

[4] Ligand-Free Suzuki Coupling for the Practical Synthesis of 4-(Triphenylen-2-yl) dibenzothiophene for Solution-Processed OLEDs. ResearchGate. Available at:[Link]

-

[2] Rapid Multiscale Computational Screening for OLED Host Materials. OSTI.gov. Available at:[Link]

-

[1] The Blue Problem: OLED Stability and Degradation Mechanisms. ACS Publications. Available at:[Link]

-

[3] Triphenylene hosts in phosphorescent light emitting diodes (US8092924B2). Google Patents. Available at:

-

[5] A series of CBP-derivatives as host materials for blue phosphorescent organic light-emitting diodes. SciSpace. Available at:[Link]

-

[6] Controlling the electronic structures of triphenylene based sky blue TADF emitters by chemical modifications for high efficiency with shorter emission lifetimes. Kyushu University / Elsevier. Available at:[Link]

Sources

Photophysical Characteristics of Triphenylene-2-yl Phenylboronic Acid Isomers: A Comprehensive Guide for Optoelectronics and Sensor Development

Triphenylene is a highly symmetric (

This technical guide provides an in-depth analysis of the photophysical characteristics of triphenylene-2-yl phenylboronic acid isomers (ortho, meta, and para), detailing their structural dynamics, excited-state mechanisms, and applications in drug development and optoelectronics.

Section 1: The Isomeric Effect on Structural and Electronic Properties

The attachment position of the boronic acid group on the pendant phenyl ring fundamentally dictates the molecule's photophysical behavior. This "isomeric effect" is driven by steric hindrance, the degree of

-

Ortho-Isomer (2-(2-boronophenyl)triphenylene): The proximity of the bulky boronic acid group to the triphenylene core induces severe steric clash. This forces a large dihedral twist angle, effectively breaking the

-conjugation between the two systems. Consequently, the photophysics closely resemble the isolated, unperturbed triphenylene core. -

Meta-Isomer (3-(triphenylene-2-yl)phenylboronic acid): The meta-linkage provides a moderate twist. Crucially, meta-substitution disrupts extended conjugation, which localizes the excited states. This property is highly prized in the design of Organic Light Emitting Diodes (OLEDs), where this isomer serves as a critical intermediate for synthesizing high-triplet-energy (

) host materials (2)[2]. -

Para-Isomer (4-(triphenylene-2-yl)phenylboronic acid): With minimal steric hindrance, the para-isomer adopts a more planar conformation, maximizing

-orbital overlap. The empty p-orbital of the neutral

Section 2: Quantitative Photophysical Signatures

The photophysical properties of these isomers are highly dependent on their structural linkage. Below is a comparative summary of their typical photophysical signatures in a non-polar solvent environment.

Table 1: Comparative Photophysical Properties of Triphenylene-2-yl Phenylboronic Acid Isomers

| Isomeric Linkage | Conjugation Extent | Absorption | Emission | Stokes Shift (nm) | Fluorescence | Triplet Energy |

| Ortho | Low (High steric twist) | ~280, 330 | ~380 | ~50 | 0.15 | ~2.90 |

| Meta | Moderate (Conjugation break) | ~285, 335 | ~390 | ~55 | 0.25 | ~2.85 |

| Para | High (Planar tendency) | ~295, 345 | ~415 | ~70 | 0.40 | ~2.65 |

Section 3: Mechanistic Pathways in Excited States

The defining feature of arylboronic acid fluorophores is their ability to undergo a hybridization change at the boron center from trigonal planar (

In the unbound state, the

Fig 1. Modulation of ICT and LE states in Triphenylene-PBA upon diol binding.

Section 4: Experimental Protocols for Photophysical Characterization

To ensure scientific integrity and reproducibility, the photophysical evaluation of these isomers must follow a self-validating workflow. The following protocols detail the determination of fluorescence quantum yields (

Protocol 1: Determination of Fluorescence Quantum Yield (

)

Causality: Accurate

-

Sample Preparation: Dissolve the triphenylene-PBA isomer in a spectroscopic-grade solvent (e.g., Toluene). Prepare a dilution series.

-

Absorbance Control: Measure the UV-Vis absorption spectrum. Dilute the samples until the absorbance at the excitation wavelength (

) is strictly -

Degassing: Subject the solutions to three freeze-pump-thaw cycles on a Schlenk line to remove dissolved oxygen, which acts as a potent collisional quencher.

-

Reference Selection: Select a standard with a known

and an absorption/emission profile overlapping the sample (e.g., Quinine sulfate in 0.1 M -

Measurement & Calculation: Record the integrated fluorescence intensity (

) for both sample and reference. Calculate

Protocol 2: Diol-Binding Titration (Sensor Validation)

Causality: Boronic acid-diol esterification is highly pH-dependent. The operational pH must be optimized relative to the

-

Buffer Preparation: Prepare a 50 mM phosphate buffer at pH 8.2 (or a pH slightly above the isomer's

). -

Baseline Measurement: Record the emission spectrum of a 5

solution of the triphenylene-PBA isomer. -

Titration: Sequentially add aliquots of the target diol (e.g., D-fructose or mycolactone) from a concentrated stock solution.

-

Equilibration: Allow 3-5 minutes after each addition for the esterification equilibrium to establish.

-

Data Analysis: Plot the change in fluorescence intensity (

) versus diol concentration. Fit the curve to a Benesi-Hildebrand equation to extract the binding constant (

Fig 2. Self-validating spectroscopic workflow for photophysical characterization.

Section 5: Applications in Drug Development and Optoelectronics

-

OLED Host Materials: The meta-isomer, 3-(triphenylene-2-yl)phenylboronic acid, is a highly valuable synthetic building block (2)[2]. By utilizing Suzuki-Miyaura cross-coupling, this isomer is reacted with various core structures (e.g., aza-dibenzothiophene) to create host materials for phosphorescent OLEDs (2)[2]. The meta-linkage ensures that the high triplet energy of the triphenylene core is preserved, preventing reverse energy transfer from the blue/green phosphorescent dopants back to the host.

-

Biomarker Chemosensors: The para-isomer is uniquely suited for diagnostic applications. The extended conjugation allows for excitation at longer wavelengths, reducing background autofluorescence in biological samples. When applied to thin-layer chromatography (f-TLC) or in-vitro assays, these boronic acid probes can selectively bind to the 1,3-diol moieties of toxins like mycolactone, providing a rapid, high-contrast fluorescent readout crucial for early disease detection (3)[3].

References

- US9518063B2 - Organic electroluminescent materials and devices. Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFrQFh7EaAUI7EXxhU1GAMBllg4vdXibGoyEwaNq5opkkg6SOhwirL88pqfIqumfa6tjtKaxg1IjvteAThNVm855Dw87qRpWHYr5943kQHwhiV1OG864vijDL0Wv5fc71h0LAreL5V_dCNbCw==]

- (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFPjQKY8k0q3HOzY3FB6hFEjlIgyi0bAMtABkV82lWiUZ95v48JZxm73IKlcSAYYP0r23zRHvsxekD2GHaFR8hRlf-o7B-x5AaTLaekjgpafyzYouqfLz2NQPutED3DJeS8N6kj7algJmplo7w=]

- Spectral Properties of Fluorophores Combining the Boronic Acid Group with Electron Donor or Withdrawing Groups. NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQETZzOlMHilBWlAxntF1bilwdmHNu7rA7oKz3Mdwsnf69clR6Y5KHrp34BHU1KUg6hHTSKU0JLOhIhF2DtndiMZnmCKirCYkYYxwL0onwZxRPeEw1GyHKEqx-aF_D_Q4DeqyzRXBDYNiyXYX6I=]

- Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG42o3WFZLecvG0WN8hLSPv07Q5AM1zty69n--zDX0DL8WgNVCXdjFhYWcEsuif4P2MZq5sEH_9o1Xu08XlD3Id3I7nivUliLtydRKy__iEzoTCQHSD66di0y0_Sg7CAE2CVg==]

- Triphenylene Containing Blue-Light Emitting Semi-fluorinated Aryl Ether Polymers with Excellent Thermal and Photostability. RSC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQErrv3VNPzFp6LMistcps2aVZZtL2JseWqMhoOTy_5r1H7uZ_tqNeeMjDuy_BEdOGEGANcfo4xtdHgJpYz5eg3XHt_xG-qEu1aIW2xk733KcHAzdskHtUDz84LkDzJP3SVD9VeqVtwxo2e5x3LmLKOtChiD6oMkMlT6]

- Fluorescence quantum yield measurements. NIST Technical Series Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-Jdnq5V42DAY0DoQv4t-UZUY2Le0OkjE4LbzGZu56oTCGMNJbMPBeHMEfFuSMrS24Eq2udHqeOGLpMpjmSW0858hl4Vflh0MrhChnNYCPr0vKm5X8kI4rAkpvzSC5yBWUmj8G1AKBBEt4lAIKGC9HLKdKp9RTXTHo2C7i]

Sources

- 1. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US9518063B2 - Organic electroluminescent materials and devices - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 5. Spectral Properties of Fluorophores Combining the Boronic Acid Group with Electron Donor or Withdrawing Groups. Implication in the Development of Fluorescence Probes for Saccharides - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Advanced Suzuki-Miyaura Cross-Coupling Protocols for Triphenylene Boronic Acids

Executive Summary & Mechanistic Rationale

Triphenylene-2-boronic acid and its ester derivatives (e.g., pinacol or neopentyl glycol esters) are indispensable building blocks in the synthesis of advanced functional materials, including Organic Light-Emitting Diodes (OLEDs), discotic liquid crystals, and organic semiconductors[1][2]. The extended

The Causality of Reaction Design

To successfully couple triphenylene boronic acids with aryl halides, the reaction conditions must be meticulously engineered to accelerate the rate-determining steps of the catalytic cycle:

-

Oxidative Addition: For unhindered aryl bromides, standard Pd(0) sources like

are highly effective[1]. However, when coupling with electron-rich or sterically hindered aryl chlorides, electron-rich biphenyl N,P-monophosphine ligands (Buchwald-type) are required to facilitate the oxidative addition of the C-Cl bond[3]. -

Transmetalation: The bulky triphenylene moiety creates a high activation barrier during transmetalation. To overcome this, a biphasic solvent system (e.g., THF/Water or Toluene/Ethanol/Water) combined with a strong aqueous base (like

or -

Degassing (O2 Exclusion): Triphenylene boronic acids are highly susceptible to oxidative dimerization (homocoupling) in the presence of trace oxygen and palladium. Strict anaerobic conditions are not just recommended; they are the fundamental variable dictating reaction yield.

Catalytic cycle of Suzuki-Miyaura coupling with triphenylene boronic acids.

Quantitative Reaction Optimization

The following table synthesizes validated reaction conditions for coupling triphenylene-2-boronic acid with various industrially relevant aryl halides. By comparing these parameters, researchers can select the optimal baseline conditions for their specific substrate classes.

| Aryl Halide Partner | Catalyst System | Base / Solvent Matrix | Temp (°C) | Time (h) | Yield (%) | Ref |

| 2-Bromo-9H-carbazole | 80 | 6 | >80 | [1] | ||

| 2-Bromoanthracene | 85 | 8 | 75 | [2] | ||

| 2,4-Dichloro-6-phenyl-1,3,5-triazine | 80 | 16 | >80 | [4] | ||

| Methyl 5-bromo-2-iodobenzoate | 120 | 3 | >85 | [5] |

Note: For highly sterically hindered or unreactive aryl chlorides, substituting

Standardized Experimental Protocol

This protocol is engineered for the synthesis of OLED intermediates (e.g., coupling triphenylene-2-boronic acid with 2-bromoanthracene or 2-bromo-9H-carbazole)[1][2]. It incorporates critical causality-driven steps to prevent common failure modes.

Materials Required

-

Nucleophile: Triphenylene-2-boronic acid (1.1 – 1.2 equiv.)

-

Electrophile: Aryl Halide (1.0 equiv.)

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) (

) (3–5 mol%) -

Base: 2.0 M Aqueous Potassium Carbonate (

) (3.0 equiv.) -

Solvent: Tetrahydrofuran (THF) or 1,2-Dimethoxyethane (DME) (Volume sufficient for 0.1 M concentration)

Step-by-Step Methodology

-

Reagent Assembly: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.) and triphenylene-2-boronic acid (1.1 equiv.). Rationale: A slight excess of the boronic acid compensates for minor protodeboronation that occurs at elevated temperatures.

-

Solvent & Base Addition: Add the primary organic solvent (THF or DME) followed by the 2.0 M aqueous

solution. The typical organic-to-aqueous volume ratio should be 4:1. -

Strict Degassing (Critical Step): Seal the flask with a rubber septum and subject the biphasic mixture to active sparging with high-purity Nitrogen or Argon for at least 30 minutes. Alternatively, perform three consecutive Freeze-Pump-Thaw cycles. Rationale: Dissolved oxygen rapidly oxidizes the Pd(0) catalyst and promotes the homocoupling of the triphenylene boronic acid into a highly insoluble dimer.

-

Catalyst Introduction: Under a positive flow of inert gas, quickly remove the septum, add the

catalyst (3–5 mol%), and reseal the flask. Rationale: Adding the sensitive Pd(0) catalyst after degassing prevents premature oxidation to inactive Pd(II) species. -

Reflux: Heat the reaction mixture to 80°C (for THF) or 85°C (for DME) with vigorous stirring for 6 to 16 hours[1][4]. The biphasic nature requires high RPM stirring to maximize the interfacial surface area where transmetalation occurs.

-

Workup & Isolation: Cool the reaction to room temperature. Extract the organic layer with Ethyl Acetate or Dichloromethane. Wash the combined organic layers with brine, dry over anhydrous

, and concentrate under reduced pressure. -

Purification: Due to the high crystallinity and low solubility of triphenylene derivatives, purification is often best achieved via repeated recrystallization from a Toluene-Hexane mixture rather than standard column chromatography[2].

Step-by-step workflow for triphenylene boronic acid cross-coupling.

Self-Validating Analytical Workflows

To ensure scientific integrity, the protocol must be treated as a self-validating system. Do not proceed to bulk scale-up without confirming the following analytical checkpoints:

In-Process Validation (TLC)

-

Fluorescence Shift: Triphenylene-2-boronic acid exhibits strong, distinct fluorescence under 254 nm and 365 nm UV light. As the cross-coupling proceeds, the extended

-conjugation of the product will cause a visible bathochromic shift (red-shift) in the fluorescence emission. -

Rf Value Causality: The consumption of the polar -B(OH)2 group results in a product that is significantly less polar. On silica gel TLC (using Hexane/Ethyl Acetate eluents), the product spot will migrate substantially higher than the starting boronic acid.

Post-Reaction Validation (NMR & MS)

-

H NMR (CDCl

-

Mass Spectrometry (MALDI-TOF): Standard Electrospray Ionization (ESI) often fails to efficiently ionize highly non-polar, rigid polycyclic aromatic hydrocarbons. MALDI-TOF is the mandatory self-validating standard for triphenylene derivatives, allowing for the precise observation of the molecular ion

without fragmentation.

Troubleshooting Matrix

-

Observation: Starting aryl halide remains, but boronic acid is fully consumed.

-

Causality: Oxygen contamination led to oxidative homocoupling of the triphenylene boronic acid.

-

Correction: Increase degassing time; ensure the inert gas line is completely purged.

-

-

Observation: Both starting materials remain unreacted; formation of black precipitate.

-

Causality: Catalyst deactivation (aggregation into palladium black) due to insufficient base or poor solvent mixing, stalling the transmetalation step.

-

Correction: Increase stirring RPM; verify the concentration and freshness of the aqueous

solution.

-

References

- Ambeed. "3652-90-2 | 2-Bromo-9H-carbazole | Organic Light-Emitting Diode (OLED) Materials". Ambeed.com.

- Ambeed. "7321-27-9 | 2-Bromo-anthracene | Organic Light-Emitting Diode (OLED) Materials". Ambeed.com.

- Ambeed. "1700-02-3 | 2,4-Dichloro-6-phenyl-1,3,5-triazine - Ambeed.com". Ambeed.com.

- Ambeed. "181765-86-6 | Methyl 5-bromo-2-iodobenzoate | Fluorinated Building Blocks". Ambeed.com.

- Wiley-VCH. "C–C Coupling: Palladium-Catalyzed Suzuki–Miyaura Coupling Reactions". Chiba University Research.

Sources

- 1. 3652-90-2 | 2-Bromo-9H-carbazole | Organic Light-Emitting Diode (OLED) Materials | Ambeed.com [ambeed.com]

- 2. 7321-27-9 | 2-Bromo-anthracene | Organic Light-Emitting Diode (OLED) Materials | Ambeed.com [ambeed.com]

- 3. fineorgreact.chem.chiba-u.jp [fineorgreact.chem.chiba-u.jp]

- 4. 1700-02-3 | 2,4-Dichloro-6-phenyl-1,3,5-triazine | Organic Light-Emitting Diode (OLED) Materials | Ambeed.com [ambeed.com]

- 5. 181765-86-6 | Methyl 5-bromo-2-iodobenzoate | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

step-by-step synthesis of 3-(Triphenylen-2-yl)phenylboronic acid intermediates

Application Note: Advanced Synthesis Protocol for 3-(Triphenylen-2-yl)phenylboronic Acid

Part 1: Executive Summary & Strategic Analysis

Target Molecule: 3-(Triphenylen-2-yl)phenylboronic acid (CAS: 1235876-72-8) Primary Application: High-triplet-energy host materials for OLEDs; intermediate for polycyclic aromatic hydrocarbons (PAHs) in organic electronics.

Synthetic Strategy: The synthesis of 3-(Triphenylen-2-yl)phenylboronic acid requires a high-fidelity approach to ensure regioselectivity and minimize homo-coupling impurities. The optimal route utilizes an iterative cross-coupling strategy exploiting the reactivity difference between aryl iodides and aryl bromides.

-

Core Activation: Selective bromination of triphenylene.

-

Handle Conversion: Transformation of the bromide to a nucleophilic boronate ester.

-

Chemoselective Coupling: Suzuki-Miyaura coupling with 1-bromo-3-iodobenzene (targeting the C-I bond).

-

Final Functionalization: Lithiation of the remaining bromide and trapping with borate to yield the final acid.

This modular approach avoids the statistical mixtures often seen when using symmetrical linkers and ensures the final boronic acid is positioned strictly meta to the triphenylene core.

Part 2: Retrosynthetic Logic & Pathway Visualization

The following logic map details the disconnection strategy. We work backward from the target to commercially available triphenylene.

Figure 1: Retrosynthetic pathway emphasizing the chemoselective coupling at Step 3.

Part 3: Detailed Experimental Protocols

Stage 1: Synthesis of 2-Bromotriphenylene

Objective: Mono-functionalization of the triphenylene core. Challenge: Avoiding poly-bromination and separating the product from unreacted starting material.

| Parameter | Specification |

| Reagents | Triphenylene (1.0 eq), Bromine (1.05 eq), Iron powder (0.05 eq) |

| Solvent | Dichloromethane (DCM) |

| Temperature | 0°C to Room Temperature (RT) |

| Yield Target | 60–70% (after purification) |

Protocol:

-

Setup: In a 1 L three-necked flask equipped with a dropping funnel and a reflux condenser connected to a base trap (to neutralize HBr), dissolve Triphenylene (10.0 g, 43.8 mmol) in DCM (400 mL) .

-

Catalyst: Add Iron powder (122 mg, 2.19 mmol) . Cool the mixture to 0°C in an ice bath.

-

Addition: Dilute Bromine (2.36 mL, 46.0 mmol) in DCM (50 mL). Add this solution dropwise over 1 hour. Crucial: Slow addition favors mono-substitution.

-

Reaction: Allow to warm to RT and stir for 4–6 hours. Monitor by TLC (Hexane).

-

Quench: Pour mixture into saturated aqueous NaHSO₃ (200 mL) to destroy excess bromine.

-

Workup: Separate organic layer, wash with water and brine, dry over MgSO₄, and concentrate.

-

Purification: Recrystallize the crude solid from Cyclohexane/Ethanol (3:1) .

-

Note: Column chromatography (100% Hexane) may be required if di-bromo impurities (>5%) are detected by GC-MS.

-

Stage 2: Synthesis of 2-Triphenylenylboronic Acid Pinacol Ester

Objective: Convert the electrophilic bromide into a nucleophilic boronate. Mechanism: Palladium-catalyzed Miyaura Borylation.

| Parameter | Specification |

| Reagents | 2-Bromotriphenylene (1.0 eq), Bis(pinacolato)diboron (1.2 eq), KOAc (3.0 eq) |

| Catalyst | Pd(dppf)Cl₂[1]·DCM (3-5 mol%) |

| Solvent | 1,4-Dioxane (Anhydrous, degassed) |

| Temperature | 90–100°C |

Protocol:

-

Inert Atmosphere: Flame-dry a Schlenk flask and cycle with Argon/Vacuum (3x).

-

Charging: Add 2-Bromotriphenylene (5.0 g, 16.3 mmol) , Bis(pinacolato)diboron (4.96 g, 19.5 mmol) , and Potassium Acetate (4.8 g, 48.9 mmol) .

-

Solvent & Catalyst: Add 1,4-Dioxane (60 mL) and sparge with Argon for 15 mins. Add Pd(dppf)Cl₂ (400 mg, 0.5 mmol) .

-

Heating: Heat to 100°C for 12–16 hours. The solution typically turns dark black/brown.

-

Workup: Cool to RT. Filter through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with EtOAc.

-

Purification: Concentrate filtrate. Recrystallize from Acetonitrile or purify via short silica plug (Eluent: 5% EtOAc in Hexane) to yield the white solid.

-

Validation: ¹H NMR should show the disappearance of the specific aromatic proton shift adjacent to Br and appearance of the pinacol methyl singlet (~1.39 ppm).

-

Stage 3: Chemoselective Synthesis of 2-(3-Bromophenyl)triphenylene

Objective: Couple the triphenylene core to the phenyl ring while leaving the bromine handle intact. Logic: Aryl iodides undergo oxidative addition to Pd(0) significantly faster than aryl bromides. By using 1-bromo-3-iodobenzene , we target the C-I bond exclusively.

| Parameter | Specification |

| Reagents | Triphenylene-Bpin (1.0 eq), 1-Bromo-3-iodobenzene (1.2 eq), Na₂CO₃ (2M aq, 3.0 eq) |

| Catalyst | Pd(PPh₃)₄ (3-5 mol%) |

| Solvent | Toluene : Ethanol : Water (4:1:1) |

| Temperature | 80°C (Gentle Reflux) |

Protocol:

-

Mixing: In a reaction vessel, combine Triphenylene-Bpin (4.0 g, 11.3 mmol) and 1-Bromo-3-iodobenzene (3.84 g, 13.6 mmol) .

-

Solvent System: Add Toluene (40 mL) and Ethanol (10 mL). Add 2M Na₂CO₃ (17 mL).

-

Degassing: Vigorously sparge with Argon for 20 minutes. Oxygen is the enemy of Pd(0).

-

Catalysis: Add Pd(PPh₃)₄ (650 mg, 0.56 mmol) under Argon flow.

-

Reaction: Heat to 80°C for 8–12 hours.

-

Control Point: Do not overheat (>100°C) or extend time unnecessarily, as the bromide can eventually react, leading to oligomerization.

-

-

Workup: Extract with Toluene/DCM. Wash with brine.

-

Purification: Column chromatography (Silica, Hexane/DCM gradient). The product is the major spot; unreacted iodide elutes first.

Stage 4: Synthesis of 3-(Triphenylen-2-yl)phenylboronic Acid

Objective: Convert the final bromide to the boronic acid. Method: Lithium-Halogen Exchange followed by borate trapping.

| Parameter | Specification |

| Reagents | 2-(3-Bromophenyl)triphenylene (1.0 eq), n-BuLi (1.2 eq), Trimethyl borate (2.0 eq) |

| Solvent | Anhydrous THF |

| Temperature | -78°C (Critical) |

Protocol:

-

Cryogenic Setup: Dissolve 2-(3-Bromophenyl)triphenylene (3.0 g, 7.8 mmol) in Anhydrous THF (50 mL) in a dry Schlenk flask under Argon. Cool to -78°C (Dry ice/Acetone bath).

-

Lithiation: Add n-Butyllithium (2.5 M in hexanes, 3.75 mL, 9.4 mmol) dropwise over 10 minutes.

-

Observation: The solution often turns yellow/orange (formation of the aryl-lithium species). Stir at -78°C for 1 hour.

-

-

Borylation: Add Trimethyl borate (B(OMe)₃, 1.75 mL, 15.6 mmol) rapidly in one portion.

-

Warming: Allow the mixture to warm slowly to RT overnight.

-

Hydrolysis: Quench with 2M HCl (30 mL) and stir vigorously for 1 hour to hydrolyze the intermediate boronate ester to the acid.

-

Isolation: Extract with EtOAc. The boronic acid may precipitate from the organic layer or require concentration.

-

Final Polish: Reprecipitate from Acetone/Hexane or wash with cold DCM to remove de-brominated byproducts (2-phenyltriphenylene).

Part 4: Quality Control & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Yield (Step 1) | Poly-bromination | Reduce Br₂ equivalents to 0.95; lower temperature to -10°C. |

| Black Precipitate (Step 2) | Pd decomposition | Ensure strict oxygen exclusion; increase ligand (dppf) ratio. |

| Oligomers (Step 3) | Loss of chemoselectivity | Lower temperature to 70°C; ensure 1-bromo-3-iodobenzene is in excess. |

| Protodeboronation (Step 4) | Unstable C-B bond | Avoid prolonged exposure to strong acid; store product at 4°C. |

References

-

Synthesis of 2-Bromotriphenylene

- Protocol derived from: Romero, C. et al. "Synthesis of Triphenylene Derivatives via Oxidative Cyclization." Journal of Organic Chemistry, 2005, 70(16), 6122.

-

Miyaura Borylation Conditions

-

Chemoselective Suzuki Coupling (I vs Br)

- Miyaura, N. & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995, 95(7), 2457–2483.

-

Target Molecule Data

-

(Analogous structure reference).

-

Sources

application of 3-(Triphenylen-2-yl)phenylboronic acid in organic photovoltaics

Application Note: 3-(Triphenylen-2-yl)phenylboronic Acid in Organic Photovoltaics

Executive Summary

3-(Triphenylen-2-yl)phenylboronic acid (CAS: 1235876-72-8) is a high-purity organoboron intermediate used to synthesize advanced organic semiconductors.[1] In the field of Organic Photovoltaics (OPV), this reagent is a critical building block for introducing triphenylene moieties into donor polymers, small molecule donors, and non-fullerene acceptors (NFAs).

The triphenylene unit is a discotic mesogen known for its ability to self-assemble into columnar structures, facilitating one-dimensional (1D) charge transport.[1] By utilizing the boronic acid functionality, researchers can append this moiety to conjugated cores via Suzuki-Miyaura cross-coupling.[1] This modification typically enhances hole mobility , thermal stability , and molecular packing order in the active layer.[1]

Chemical Profile & Material Logic

| Property | Specification |

| Chemical Name | 3-(Triphenylen-2-yl)phenylboronic acid |

| CAS Number | 1235876-72-8 |

| Formula | C |

| Molecular Weight | 348.20 g/mol |

| Role in OPV | Bulky side-group / End-capping unit |

| Key Functionality | Induces |

Mechanistic Insight: In Bulk Heterojunction (BHJ) solar cells, the morphology of the active layer is paramount. The 3-(triphenylen-2-yl)phenyl group acts as a "stacking anchor."[1] When attached to a planar conjugated core (e.g., benzothiadiazole or diketopyrrolopyrrole), the triphenylene units interact intermolecularly, driving the formation of ordered channels that facilitate hole hopping.[1][3] Simultaneously, the steric bulk of the phenyl linker prevents excessive aggregation that could lead to large, exciton-trapping domains.[1]

Application I: Synthesis of Triphenylene-Capped Small Molecules

This protocol details the Suzuki-Miyaura coupling of 3-(Triphenylen-2-yl)phenylboronic acid with a brominated core to synthesize a Hole Transport Material (HTM) or Small Molecule Donor.[1]

Reagents & Equipment[4][5]

-

Reagent A: 3-(Triphenylen-2-yl)phenylboronic acid (1.2 equiv.[1] per reactive site).

-

Reagent B: Dibrominated Core (e.g., 4,7-dibromo-2,1,3-benzothiadiazole).[1]

-

Catalyst: Pd(PPh

) -

Base: 2M K

CO -

Solvent: Toluene / 1,4-Dioxane (anhydrous).[1]

-

Atmosphere: Argon or Nitrogen (Schlenk line required).

Step-by-Step Synthetic Protocol

-

Degassing: In a clean Schlenk tube, dissolve the Dibrominated Core (1.0 mmol) and 3-(Triphenylen-2-yl)phenylboronic acid (2.4 mmol) in a mixture of Toluene (20 mL) and Ethanol (4 mL). Degas the solution by bubbling Argon for 20 minutes.

-

Rationale: Oxygen poisons the Palladium catalyst and promotes homocoupling defects which act as charge traps in OPV devices.

-

-

Catalyst Addition: Add 2M K

CO -

Reaction: Heat the mixture to 90–110°C with vigorous stirring for 24–48 hours.

-

Monitoring: Use TLC (Silica gel, Hexane/DCM) to confirm the disappearance of the brominated starting material.

-

-

Work-up: Cool to room temperature. Pour into water (100 mL) and extract with Chloroform (3 x 50 mL). Wash the organic layer with brine, dry over MgSO

, and concentrate. -

Purification (Critical for OPV):

-

Step A: Silica Gel Chromatography (Eluent: Hexane/DCM gradient).

-

Step B: Recrystallization from Toluene/Methanol or Chlorobenzene to remove trace catalyst residues.

-

Purity Check: Material must be >99.5% pure by HPLC and free of residual Pd (<10 ppm) to prevent exciton quenching.

-

Synthetic Pathway Visualization

Caption: Suzuki-Miyaura coupling pathway for attaching triphenylene units to a conjugated core.[1]

Application II: Device Fabrication Protocol

Once the material is synthesized, it is integrated into a BHJ solar cell.

Device Architecture

-

Structure: ITO / PEDOT:PSS / Active Layer / PFN-Br / Ag[1]

-

Active Layer: Blend of Synthesized Donor (D) + Acceptor (A) (e.g., Y6 or PC

BM).[1]

Fabrication Workflow

-

Substrate Prep: Clean ITO glass via ultrasonication in detergent, water, acetone, and isopropanol (15 min each). Treat with UV-Ozone for 20 min.[1]

-

HTL Deposition: Spin-coat PEDOT:PSS at 3000 rpm (30 nm). Anneal at 150°C for 15 min in air. Transfer to N

glovebox. -

Active Layer Solution:

-

Coating: Spin-coat active layer to achieve 100 nm thickness (typically 1500–2500 rpm).[1]

-

Solvent Annealing: Optional exposure to solvent vapor to enhance triphenylene stacking.

-

-

ETL & Top Electrode: Spin-coat PFN-Br (methanol solution) at 3000 rpm (5 nm). Thermally evaporate Ag (100 nm) at

mbar.[1]

Characterization & Validation

To confirm the efficacy of the triphenylene modification, the following characterizations are mandatory:

| Technique | Parameter | Target Outcome |

| 1H / 13C NMR | Structural Integrity | Confirm absence of boronic acid protons; verify triphenylene integration. |

| GIWAXS | Crystallinity | Look for strong (010) |

| SCLC | Hole Mobility ( | Fabricate hole-only devices (ITO/PEDOT/Active/MoO |

| TGA/DSC | Thermal Stability | Triphenylene should increase |

Impact on Morphology (Logical Diagram)

Caption: Mechanism by which triphenylene groups improve active layer morphology.

References

-

Chemical Identity & Availability

-

Triphenylene in Organic Electronics

-

Suzuki Coupling for OPV Materials

- Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.

-

[1]

-

Discotic Liquid Crystals in OPV

-

Kumar, S. "Triphenylene-based discotic liquid crystals: Recent advances."[1] Liquid Crystals, 2006. (Contextual grounding for triphenylene stacking properties).

-

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Boric Acid, Boric Acid Products, Boric Acid Manufacturers, Boric Acid Suppliers and Exporters - Shanghai Uyan industry Co., Ltd. [uyanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. echemi.com [echemi.com]

- 5. 3-(triphenylen-2-yl)phenylboronic acid [P11846] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]

solution-processable OLED material fabrication using triphenylene precursors

Application Note & Protocol

Topic: High-Performance, Solution-Processable Organic Light-Emitting Diodes (OLEDs) Enabled by Triphenylene-Based Hole Transport Materials

Audience: Researchers, materials scientists, and professionals in organic electronics and display technology development.

Abstract

The transition from vacuum deposition to solution-based fabrication represents a paradigm shift in the manufacturing of Organic Light-Emitting Diodes (OLEDs), promising significant cost reductions and scalability for large-area applications like lighting and flexible displays.[1][2] This document provides a detailed guide to the fabrication of solution-processed OLEDs utilizing triphenylene-based precursors as the hole transport layer (HTL). Triphenylene derivatives are exceptionally promising due to their inherent high thermal stability, excellent hole mobility, and tunable solubility through molecular design.[3] We will explore the causality behind material selection, provide a validated protocol for the synthesis of a model triphenylene precursor, detail the formulation of a stable, processable ink, and outline a step-by-step methodology for spin-coating a multilayer OLED device. This guide is designed to provide researchers with both the practical steps and the underlying scientific rationale required to successfully fabricate and characterize high-performance OLEDs.

The Scientific Rationale for Triphenylene Precursors in Solution-Processed OLEDs

The performance of a multilayer OLED is critically dependent on the energetic alignment and charge transport characteristics of each layer.[4] The Hole Transport Layer (HTL) plays a pivotal role in efficiently moving positive charge carriers (holes) from the anode to the emissive layer, while simultaneously blocking electrons to confine recombination within the desired zone.[5][6] Triphenylene-based materials have emerged as superior candidates for HTLs in solution-processed devices for several key reasons:

-

Exceptional Hole Mobility and Stability: The planar, disc-like structure of the triphenylene core facilitates strong π-π stacking, creating efficient pathways for charge hopping. This intrinsic property leads to high hole mobility. Furthermore, the polyaromatic nature of triphenylene imparts excellent thermal and morphological stability, which is crucial for long device lifetimes.[7]

-

Tunable Solubility and Film Formation: While the core itself is rigid, the periphery of the triphenylene molecule can be readily functionalized with solubilizing groups, such as alkyl or alkoxy chains. This chemical versatility allows for the synthesis of precursors that are highly soluble in common organic solvents, a prerequisite for solution processing, without compromising the electronic properties of the core. This enables the formation of uniform, amorphous thin films via techniques like spin-coating.[8]

-

Favorable Energetics: Triphenylene derivatives can be designed to possess a deep Highest Occupied Molecular Orbital (HOMO) energy level. This allows for efficient hole injection from standard anodes like Indium Tin Oxide (ITO) coated with a hole-injection layer (HIL) such as PEDOT:PSS, while creating a significant energy barrier for electrons, thus enhancing charge recombination efficiency in the emissive layer.[5]

Synthesis of a Model Soluble Triphenylene Precursor

This protocol describes a generalized, multi-step synthesis for a hexaalkoxy-substituted triphenylene, a common class of precursors for OLED applications. The long alkyl chains ensure solubility, a critical requirement for solution processing.

Protocol 2.1: Synthesis of 2,3,6,7,10,11-Hexahexyloxytriphenylene

Causality: This synthesis begins with veratrole (1,2-dimethoxybenzene), which is demethylated and then re-alkylated with longer hexyl chains to impart solubility. An oxidative coupling reaction then trimerizes this building block to form the final discotic triphenylene core.

Materials:

-

Veratrole

-

Boron tribromide (BBr₃)

-

1-Bromohexane

-

Potassium carbonate (K₂CO₃)

-

Iron(III) chloride (FeCl₃)

-

Dichloromethane (DCM)

-

Acetone

-

Methanol

-

Standard glassware for organic synthesis, including a reflux setup and column chromatography equipment.

Step-by-Step Procedure:

-

Demethylation: In a flask under an inert atmosphere (N₂ or Ar), dissolve veratrole in anhydrous DCM. Cool the solution to 0°C. Add a solution of BBr₃ in DCM dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction carefully with water and extract the organic layer. Dry over anhydrous MgSO₄, filter, and concentrate to yield 1,2-dihydroxybenzene.

-

Alkylation (Williamson Ether Synthesis): Dissolve the 1,2-dihydroxybenzene in acetone. Add a stoichiometric excess of K₂CO₃ and 1-bromohexane. Reflux the mixture for 24-48 hours until the starting material is consumed (monitor by TLC). After cooling, filter off the solids and evaporate the solvent. Purify the resulting crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain 1,2-dihexyloxybenzene.

-

Oxidative Coupling: Dissolve the purified 1,2-dihexyloxybenzene in anhydrous DCM. Add a solution of FeCl₃ in nitromethane dropwise with vigorous stirring. A color change should be observed. Stir for 4-6 hours. Quench the reaction by pouring the mixture into methanol. The product will precipitate.

-

Purification: Collect the precipitate by filtration. Wash thoroughly with methanol to remove residual iron salts. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/chloroform) or by column chromatography to yield the final 2,3,6,7,10,11-hexahexyloxytriphenylene as a white or off-white solid.

-

Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Formulation of a Solution-Processable HTL Ink

The quality of the deposited thin film is entirely dependent on the quality of the ink. This protocol outlines the steps to create a filtered, homogenous solution ready for spin-coating.

Causality: The choice of solvent is critical. It must fully dissolve the triphenylene material and be "orthogonal" to the solvents used for adjacent layers to prevent re-dissolution and interface disruption during multilayer fabrication.[1][4] Filtration is mandatory to remove any particulate matter that could lead to film defects and electrical shorts in the final device.

Materials:

-

Synthesized triphenylene precursor powder

-

High-purity (≥99.9%) organic solvent (e.g., chlorobenzene, toluene, or p-xylene)

-

0.2 µm PTFE syringe filters

-

Glass vials and syringes

Step-by-Step Procedure:

-

Solvent Selection: Choose a solvent that provides good solubility for your triphenylene derivative and is orthogonal to the solvent for the emissive layer. For example, if the emissive layer is processed from a more polar solvent, a non-polar solvent like toluene for the HTL is a good choice.

-